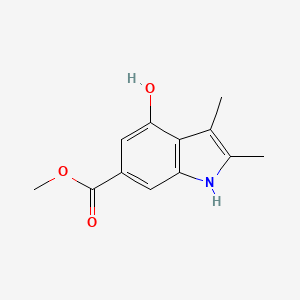
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxyl group, and two methyl groups attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate typically involves the esterification of indole-6-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The hydroxyl and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using suitable catalysts and solvents to optimize yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring system can interact with various receptors and enzymes, modulating their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Similar structure but with the carboxylate group at position 5.
Indole-6-carboxylic acid: Lacks the methyl ester group.
4-Hydroxyindole: Lacks the carboxylate and methyl groups.
Uniqueness
Methyl 4-Hydroxy-2,3-dimethyl-1H-indole-6-carboxylate is unique due to the specific combination of functional groups attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-hydroxy-2,3-dimethyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-6-7(2)13-9-4-8(12(15)16-3)5-10(14)11(6)9/h4-5,13-14H,1-3H3 |
InChI Key |
JHXGKDWJRRXKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















